2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Catalog No.
S12071273
CAS No.
441783-19-3
M.F
C24H24ClN3OS
M. Wt
438.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen...

CAS Number

441783-19-3

Product Name

2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

IUPAC Name

2-amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

Molecular Formula

C24H24ClN3OS

Molecular Weight

438.0 g/mol

InChI

InChI=1S/C24H24ClN3OS/c1-13-8-17(14(2)30-13)21-18(12-26)23(27)28(16-7-5-6-15(25)9-16)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3

InChI Key

MZNAVRBDLNXEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)Cl)N)C#N

2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound notable for its unique structural features. The compound consists of multiple functional groups, including an amino group, a carbonitrile group, and a thiophene moiety, making it a subject of interest in medicinal chemistry and organic synthesis. Its molecular formula is C24H24ClN3OSC_{24}H_{24}ClN_{3}OS with a molecular weight of approximately 482.4 g/mol .

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield quinoline derivatives.
  • Reduction: Reduction reactions may produce amine derivatives.
  • Substitution: The chlorine atom in the phenyl ring can be replaced through nucleophilic substitution reactions .

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits potential biological activities. It has been studied for:

  • Antimicrobial Properties: Potential effectiveness against various microbial strains.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways may contribute to therapeutic applications.
  • Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation .

These properties make it a candidate for further pharmacological investigation.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation Reaction: 3-Chlorobenzaldehyde is reacted with 2,5-dimethylthiophene-3-carbaldehyde in the presence of a base.
  • Cyclization: Following the condensation, cyclization occurs to form the hexahydroquinoline structure.
  • Functional Group Transformations: Subsequent reactions modify functional groups to yield the final product.

Typical solvents used in these reactions include ethanol or acetonitrile, and catalysts such as piperidine or triethylamine are often employed .

The compound finds applications in several fields:

  • Medicinal Chemistry: As a potential pharmacophore for drug development targeting inflammation and cancer.
  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Its unique structure may lead to novel materials with specific electronic and optical properties .

Interaction studies focus on how this compound interacts with biological targets:

  • Molecular Targets: It may modulate the activity of enzymes and receptors involved in various signaling pathways.
  • Pathways Influenced: The compound could affect pathways related to inflammation and apoptosis, which are critical in therapeutic contexts .

Understanding these interactions is vital for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrochromene-3-carbonitrileC22H24N3OC_{22}H_{24}N_{3}OContains a tetrahydrochromene core
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethylquinolineC22H26N2SC_{22}H_{26}N_{2}SLacks the carbonitrile group
2-Amino-(4-chlorophenyl)methanoneC13H12ClNC_{13}H_{12}ClNSimpler structure with fewer functional groups

These compounds highlight the structural diversity within this chemical class while emphasizing the unique features of 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile that may contribute to its distinct biological activities .

Overview of Molecular Structure

The molecular structure of 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is characterized by a hexahydroquinoline core, which is a partially saturated quinoline system, substituted at multiple positions with functionally diverse groups. The molecular formula is C24H24ClN3OS, yielding a molecular weight of approximately 482.4 g/mol. The core structure is further elaborated by the presence of a 3-chlorophenyl group at position 1, a 2,5-dimethylthiophen-3-yl substituent at position 4, and two methyl groups at position 7, resulting in a 7,7-dimethyl configuration. The molecule also features a carbonitrile group at position 3 and an exocyclic amino group at position 2, as well as a carbonyl (oxo) function at position 5.

Functional Group Analysis

The compound's functional diversity is central to its chemical behavior and potential biological activity. The amino group at position 2 introduces hydrogen-bonding capability and nucleophilicity, while the carbonitrile at position 3 serves as an electron-withdrawing group, influencing the electron density of the adjacent aromatic system. The 3-chlorophenyl group imparts both hydrophobicity and the potential for halogen bonding, and the 2,5-dimethylthiophen-3-yl moiety contributes aromaticity and sulfur-based reactivity. The 7,7-dimethyl substitution increases steric bulk and influences the conformational flexibility of the hexahydroquinoline ring system.

Stereochemical Considerations

The hexahydroquinoline scaffold is notable for its stereochemical complexity. The partial saturation of the quinoline ring introduces chiral centers, particularly at position 4, where the thiophene substituent is attached. This carbon is tetrahedral, and depending on the synthetic route, the compound may exist as a single enantiomer or as a racemic mixture. X-ray crystallographic studies of related hexahydroquinoline derivatives confirm that the configuration at this position can be unambiguously determined, with the potential for both enantiomeric and diastereomeric forms depending on the substituents and reaction conditions. The stereochemistry at C4 is especially critical in determining the pharmacological profile and molecular recognition properties of the compound.

Electronic and Steric Effects

The interplay of electron-donating and electron-withdrawing groups across the molecule modulates its reactivity and binding characteristics. The electron-rich thiophene and amino groups are balanced by the electron-withdrawing carbonitrile and chloro substituents, creating a polarized electronic environment. The steric effects of the 7,7-dimethyl groups, in concert with the bulky aryl and heteroaryl substituents, restrict the conformational freedom of the hexahydroquinoline core, favoring certain ring puckering and substituent orientations that are observable in crystallographic studies.

Data Table: Key Structural Parameters

The following table summarizes the principal structural features and physicochemical properties of the compound:

ParameterValue/Description
Molecular FormulaC24H24ClN3OS
Molecular Weight482.4 g/mol
Core Scaffold1,4,5,6,7,8-Hexahydroquinoline
Substituents2-Amino, 1-(3-chlorophenyl), 4-(2,5-dimethylthiophen-3-yl), 7,7-dimethyl, 5-oxo, 3-carbonitrile
StereochemistryChiral at C4; possible racemic mixture
Functional GroupsAmino, carbonitrile, oxo, chloro, methyl, thiophene
Hydrogen Bond Donor Count1 (amino group)
Hydrogen Bond Acceptor Count3 (amino, carbonyl, nitrile)
Rotatable Bond Count5
LogP (predicted)3.5–4.2 (estimated based on similar analogs)

Table 1.1: Principal structural and physicochemical parameters of 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

Molecular Visualization

The image above illustrates the spatial arrangement of the core hexahydroquinoline ring, the attached aromatic and heteroaromatic substituents, and the key functional groups. The stereochemistry at C4 is highlighted, with the thiophene ring projecting out of the plane of the quinoline system.

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

437.1328613 g/mol

Monoisotopic Mass

437.1328613 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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